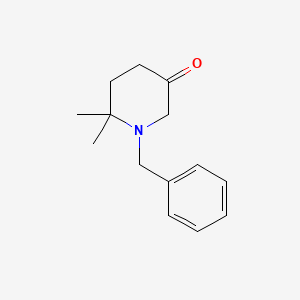
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to the indole ring, making it a versatile intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, chlorine, formic acid, and ethanol under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 7-bromo-4-chloro-3-carboxyl-1H-indole-2-carboxylate.
Reduction: Ethyl 7-bromo-4-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the formyl group allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the chlorine and formyl groups, resulting in different reactivity and applications.
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate:
Uniqueness
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and formyl groups on the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
特性
分子式 |
C12H9BrClNO3 |
|---|---|
分子量 |
330.56 g/mol |
IUPAC名 |
ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)10-6(5-16)9-8(14)4-3-7(13)11(9)15-10/h3-5,15H,2H2,1H3 |
InChIキー |
STTLQTJPYXQBPY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)Br)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


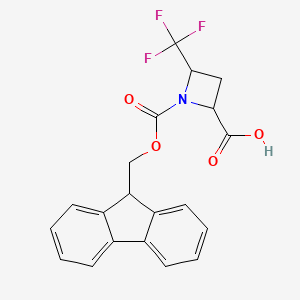
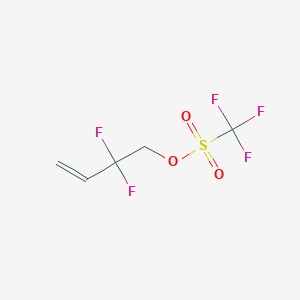

![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
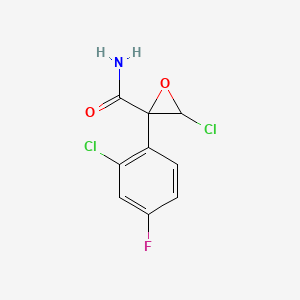

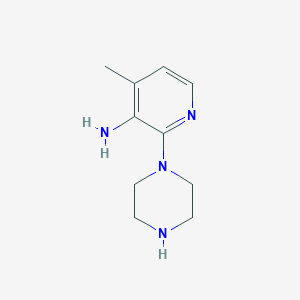
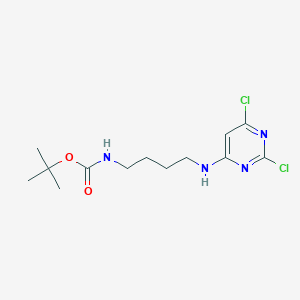
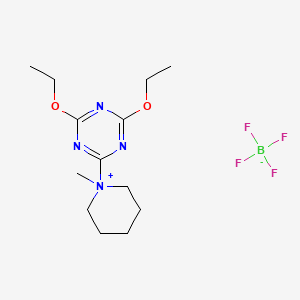
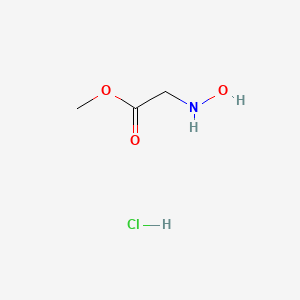
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
